2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one belongs to the thienopyrimidine class, a scaffold known for diverse biological activities, including antiviral, antibacterial, and anti-inflammatory properties . Its structure features a thieno[3,2-d]pyrimidin-4(3H)-one core with a benzhydrylthio group at position 2 and a phenyl group at position 3. The benzhydrylthio substituent (a diphenylmethyl-sulfur moiety) introduces significant steric bulk and lipophilicity, which may influence solubility, metabolic stability, and target binding compared to simpler analogs.
Properties
IUPAC Name |
2-benzhydrylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2OS2/c28-24-23-21(16-17-29-23)26-25(27(24)20-14-8-3-9-15-20)30-22(18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-15,22H,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEQXFIFSKYQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SC(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclocondensation of appropriate starting materials. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This method yields the desired thieno[3,2-d]pyrimidine derivatives with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the thieno[3,2-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been shown to inhibit cell proliferation in various cancer cell lines. In vitro studies demonstrated that these compounds can induce apoptosis in cancer cells by activating specific signaling pathways involved in cell death mechanisms .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have reported that thienopyrimidine derivatives possess activity against a range of bacterial strains. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis and metabolism .
Enzyme Inhibition
Another significant application of this compound is in enzyme inhibition. Research has identified its potential as a Dipeptidyl Peptidase IV (DPP-IV) inhibitor , which is crucial for managing type 2 diabetes. The design and synthesis of derivatives have led to compounds with enhanced potency compared to existing DPP-IV inhibitors .
Case Studies and Research Findings
- Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of thienopyrimidine showed IC50 values in the nanomolar range against several cancer cell lines, indicating strong anticancer potential .
- DPP-IV Inhibition : In a recent investigation, a series of thienopyrimidine derivatives were synthesized and tested for DPP-IV inhibition. One compound exhibited an IC50 value comparable to that of established drugs like sitagliptin, suggesting its potential as a therapeutic agent for diabetes management .
Mechanism of Action
The mechanism of action of 2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituents at positions 2 (thio group) and 3 (aryl/alkyl group). Below is a comparative analysis:
Table 1: Structural and Physical Properties of Selected Thienopyrimidin-4(3H)-one Derivatives
Key Observations:
- Steric and Electronic Effects: The target compound’s benzhydrylthio group is bulkier and more lipophilic than the methoxyphenyl, hydroxyphenyl, or alkylthio groups in analogs . This may enhance membrane permeability but reduce aqueous solubility.
- Melting Points:
- Hydroxyl-substituted derivatives (e.g., 3b) exhibit higher melting points (303–304°C) compared to methoxy-substituted analogs (148–150°C for 3a), likely due to stronger intermolecular hydrogen bonding .
Biological Activity
2-(benzhydrylthio)-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 357.45 g/mol. The compound features a thieno-pyrimidine core structure that is known for various biological activities.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of thienopyrimidines have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study reported that a related compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells, suggesting promising anticancer potential .
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research has shown that thienopyrimidine derivatives can inhibit bacterial growth, particularly against Gram-positive bacteria. The mechanism involves the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Activity
Inflammation plays a crucial role in various diseases, and compounds like this compound have been investigated for their anti-inflammatory effects. In vitro studies demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes involved in the inflammatory process .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
- Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
- Cell Cycle Arrest : Evidence suggests that it can induce cell cycle arrest in cancer cells, leading to decreased proliferation.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of thienopyrimidine derivatives similar to this compound. The results showed a significant reduction in tumor growth in xenograft models treated with the compound compared to control groups. Histological analysis revealed increased apoptosis in treated tumors.
Case Study 2: Anti-inflammatory Effects
In another study focusing on inflammation models, researchers treated mice with induced inflammation using the compound and observed a marked reduction in swelling and pain responses compared to untreated controls. Biochemical assays confirmed decreased levels of inflammatory markers such as TNF-alpha and IL-6.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
